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Introduction and Clinical Pharmacology

Chloroprocaine hydrochloride is an ester-type local anesthetic characterized by its rapid onset and short

duration of action, making it particularly suitable for continuous epidural techniques where titratability and

rapid recovery are desired. The drug stabilizes neuronal membranes by decreasing transient increases in

permeability to sodium ions, thereby preventing the initiation and transmission of nerve impulses.

Chloroprocaine exhibits differential nerve fiber sensitivity, typically blocking small-diameter fibers before

larger ones, with pain fibers generally blocked first, followed by temperature, touch, and deep pressure

sensation fibers. The pharmacokinetic profile of chloroprocaine is characterized by rapid hydrolysis by

plasma pseudocholinesterase, resulting in an exceptionally short plasma half-life of approximately 21-25

seconds in adults and 43 seconds in neonates, which significantly reduces the risk of systemic toxicity

compared to other local anesthetics [1] [2].

The chemical structure of chloroprocaine (benzoic acid, 4-amino-2-chloro-2-(diethylamino) ethyl ester,

monohydrochloride) contributes to its rapid metabolism and low lipid solubility. The distribution

characteristics of chloroprocaine following epidural administration depend on the vascularity of the

administration site, with high concentrations found in highly perfused organs such as the liver, lungs, heart,

and brain. The unique metabolic pathway of chloroprocaine involves rapid hydrolysis to 2-chloro-4-
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aminobenzoic acid (which contraindicates its use in patients taking sulfonamides) and β-

diethylaminoethanol, with minimal unchanged drug excreted in urine [1] [2]. This rapid metabolism makes

chloroprocaine particularly advantageous for continuous epidural infusion techniques in scenarios requiring

frequent neurological assessment or early ambulation.

Table 1: Pharmacokinetic Parameters of Chloroprocaine

Parameter Value Notes

Onset of Action 6-12 minutes Epidural administration [1] [2]

Duration of Action Up to 60 minutes Dose and concentration dependent [2]

Plasma Half-Life
(in vitro)

21 ± 2 seconds (males), 25 ± 1
second (females)

Adults [1] [2]

Plasma Half-Life
(neonates)

43 ± 2 seconds [1] [2]

Metabolism Plasma pseudocholinesterase Hydrolysis to 2-chloro-4-aminobenzoic acid
and β-diethylaminoethanol [2]

Protein Binding Low Leads to higher fetal/maternal ratio [1]

Vascular
Absorption

Rate reduced with epinephrine Epinephrine 1:200,000 recommended for

prolonged effect [1]

Clinical Applications and Evidence Base

Labor Analgesia

Obstetric analgesia represents a primary application for chloroprocaine continuous epidural techniques due

to the drug's rapid onset and favorable safety profile for both mother and fetus. A randomized controlled

trial comparing different concentrations of chloroprocaine for labor analgesia activation demonstrated that 6

mL of 1.5% chloroprocaine achieved adequate analgesia in just 7.0 minutes (95% CI: 6.2-7.8), significantly
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faster than the 12.0 minutes (95% CI: 10.9-13.1) observed with 1% lidocaine [3]. The study employed a

programmed intermittent epidural bolus (PIEB) maintenance regimen with 0.083% ropivacaine

combined with 0.4 µg/mL sufentanil, demonstrating that the chloroprocaine group required fewer patient-

controlled epidural analgesia (PCEA) boluses and lower total analgesic consumption while achieving higher

maternal satisfaction scores [3]. The optimal concentration for labor analgesia initiation was determined to

be 1.5% chloroprocaine, which provided superior analgesia without increasing side effects on uterine

contraction patterns, labor progression, or neonatal outcomes [3].

The utility of chloroprocaine extends to obstetric scenarios requiring rapid extension of epidural analgesia

for urgent cesarean delivery. A recent randomized controlled trial compared 3% chloroprocaine to 0.75%

ropivacaine for extending epidural anesthesia in women requiring urgent cesarean section during labor

analgesia. The study found that while both agents provided effective surgical anesthesia, the ropivacaine

group demonstrated longer duration of action and reduced need for supplemental analgesics [4]. This

suggests that chloroprocaine may be particularly advantageous in situations where rapid surgical anesthesia

is required, but that ropivacaine might be preferable when longer duration is needed without catheter

reinjection. Notably, chloroprocaine's limited placental transfer due to rapid hydrolysis makes it especially

suitable for cesarean delivery, minimizing fetal exposure [4].

Pediatric and Special Populations Applications

Pediatric applications of continuous chloroprocaine epidural analgesia have been successfully

demonstrated in high-risk infant populations. A case report described the use of thoracic epidural infusion

with 1.5% chloroprocaine at 3 mL/hour (1 mL/kg/hour) for postoperative analgesia following thoracotomy

and epicardial pacemaker placement in a 3.0 kg infant with significant comorbidities including congenital

complete heart block, prematurity, and recent rhinovirus infection with residual respiratory compromise [5].

The caudal-to-thoracic epidural catheter technique was employed, with the catheter advanced to the T5

level, followed by initial bolus dosing with 0.2% ropivacaine with epinephrine [5]. The continuous infusion

maintained excellent analgesia with FLACC scores of 0-2 during the first 48 postoperative hours, with only

two doses of intravenous fentanyl and one dose of oral oxycodone required as adjuncts during this period,

allowing for immediate extubation in the operating room and avoiding postoperative mechanical ventilation

[5].
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Special population considerations for chloroprocaine continuous epidural techniques include patients with

pseudocholinesterase deficiency, who may experience prolonged effects, and those with sulfonamide

allergies, in whom the metabolite 2-chloro-4-aminobenzoic acid may interfere with sulfonamide antibacterial

activity. Hepatic or renal disease may significantly alter chloroprocaine pharmacokinetics, necessitating dose

reduction and careful titration [1] [2]. The geriatric population typically requires reduced doses due to age-

related physiological changes, while neonates have approximately double the plasma half-life of adults,

requiring careful dose calculation and monitoring [2].

Dosing and Administration Protocols

Continuous Epidural Infusion Dosing Guidelines

Continuous epidural infusion of chloroprocaine requires careful consideration of concentration, volume,

and patient characteristics to optimize efficacy while minimizing potential toxicity. For adult populations,

the recommended concentration for continuous epidural infusion ranges from 1.5% to 3%, with infusion

rates typically between 4-15 mL/hour depending on the dermatomal level required, patient height, and

clinical scenario [5] [3] [1]. In obstetric labor analgesia, a common protocol initiates analgesia with 6 mL

of 1.5% chloroprocaine, followed by maintenance using programmed intermittent epidural bolus (PIEB) of 8

mL of 0.083% ropivacaine with 0.4 µg/mL sufentanil every 30 minutes, with patient-controlled epidural

analgesia (PCEA) boluses of 8 mL available every 15 minutes as needed [3].

Pediatric dosing for continuous epidural infusion follows weight-based calculations. The documented

successful regimen in an infant used 1.5% chloroprocaine at 3 mL/hour (1 mL/kg/hour), providing effective

analgesia following thoracotomy [5]. The maximum recommended doses for chloroprocaine are 11 mg/kg

without epinephrine and 14 mg/kg with epinephrine 1:200,000, with absolute maximum doses of 800 mg and

1,000 mg respectively [2]. These limits should be carefully calculated when establishing continuous infusion

protocols, particularly for prolonged analgesia requiring multiple days of therapy.

Table 2: Dosing Protocols for Continuous Epidural Chloroprocaine
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Population Initial Bolus Continuous Infusion
PCEA
Settings

Notes

Labor
Analgesia

6 mL of 1.5%

chloroprocaine

PIEB: 8 mL of 0.083%

ropivacaine + 0.4
µg/mL sufentanil

q30min

8 mL

bolus,
15min

lockout

Faster onset than

lidocaine; higher
maternal satisfaction [3]

Cesarean
Section

15-25 mL of 3%

chloroprocaine
(includes test dose)

N/A N/A For epidural extension

for category 2/3
cesarean delivery [2] [4]

Pediatric
(Infant)

0.1 mL/kg of 0.2%
ropivacaine with

epinephrine

1.5% chloroprocaine
at 1 mL/kg/h

N/A Thoracic epidural for
thoracotomy; excellent

analgesia with minimal
rescue opioids [5]

Non-
Obstetric
Adult

2-2.5 mL per
segment of 2% or

3%

N/A N/A Usual total volume: 15-
25 mL; repeat with 2-6

mL less than initial dose
every 40-50 min [2]

Catheter Placement and Administration Techniques

Epidural catheter placement for continuous chloroprocaine infusion follows standardized aseptic

techniques with specific considerations for optimal drug delivery. The catheter insertion level should

correspond to the dermatomal level requiring analgesia—thoracic for upper abdominal/thoracic procedures,

lumbar for lower abdominal/pelvic procedures, and caudal approaches particularly in pediatric populations.

In the pediatric case report, a novel caudal-to-thoracic epidural technique was employed, accessing the

caudal epidural space through the sacrococcygeal ligament with an 18-gauge Crawford needle, then

threading a 20-gauge single-orifice epidural catheter to the T5 level [5]. This technique is particularly

valuable in infants and neonates where direct thoracic placement carries increased risk.

Administration protocols should always include a test dose (3 mL of 3% or 5 mL of 2% chloroprocaine)

administered initially with careful monitoring for signs of intravascular or intrathecal placement [1] [2]. The

initial therapeutic dose is typically administered in 3-5 mL increments while monitoring for signs of
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toxicity or inadequate analgesia. For continuous infusion, electronic infusion pumps with pressure

monitoring capabilities are recommended to detect catheter displacement or occlusion. The infusion solution

should be prepared under aseptic conditions, with preservative-free formulations mandatory for epidural

administration [1] [2].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 12 Tech Support

https://www.drugs.com/pro/chloroprocaine.html
https://www.drugs.com/ppa/chloroprocaine.html
https://www.smolecule.com/products/s523530?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Continuous Epidural Chloroprocaine Workflow

Patient Selection
Assessment

Patient Preparation
Informed Consent

IV Access
Monitoring

Epidural Catheter Placement
Aseptic Technique

Test Dose Administration

Initial Dosing
3-5 mL Increments
Monitor for Toxicity

Continuous Infusion
Programmed Intermittent Bolus

with PCEA

Continuous Monitoring
Vital Signs

Pain Scores
Motor Block

Complications

Titrate Infusion Rate
Based on Assessment

Inadequate Analgesia

Discontinuation
Wean Infusion

Remove Catheter
Post Removal Assessment

Analgesia No Longer Required

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 12 Tech Support

https://www.smolecule.com/products/s523530?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Post-Removal Assessment

Click to download full resolution via product page

Safety and Monitoring Procedures

Toxicity Management and Contraindications

Systemic toxicity represents the most significant risk associated with continuous epidural chloroprocaine

administration, though the rapid metabolism of chloroprocaine reduces this risk compared to amide local

anesthetics. Early signs of CNS toxicity include restlessness, anxiety, tinnitus, dizziness, blurred vision,

tremors, depression, or drowsiness, which may progress to seizures at higher blood concentrations [1].

Cardiovascular toxicity typically occurs at higher blood concentrations and may manifest as hypotension,

bradycardia, arrhythmias, or ultimately cardiac arrest. The management of local anesthetic systemic toxicity

(LAST) follows established guidelines, including immediate cessation of local anesthetic administration,

seizure control with benzodiazepines, airway management with 100% oxygen, and preparation for lipid

emulsion therapy (20% lipid emulsion bolus 1.5 mL/kg followed by continuous infusion at 0.25 mL/kg/min)

[1].

Absolute contraindications for chloroprocaine continuous epidural infusion include hypersensitivity to

chloroprocaine or other ester local anesthetics, para-aminobenzoic acid (PABA) derivatives, or any

component of the formulation [2]. Specific contraindications for the spinal formulation (Clorotekal) include

decompensated cardiac insufficiency, hypovolemic shock, coagulopathy, local infection at the injection site,

and serious cardiac conduction problems [2]. Relative contraindications include pseudocholinesterase

deficiency, which may prolong the duration of action, and concomitant sulfonamide therapy, as the

metabolite 2-chloro-4-aminobenzoic acid inhibits sulfonamide antibacterial activity [1].

Monitoring Requirements and Complication Management

Vigilant monitoring is essential throughout the duration of continuous epidural chloroprocaine infusion.

Baseline assessment should include vital signs, neurological status, pain intensity using an appropriate scale

(VAS for adults, FLACC for children), and degree of motor blockade using a standardized scale such as the
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Bromage scale [5] [4]. Continuous cardiorespiratory monitoring should include heart rate, blood pressure,

respiratory rate, and oxygen saturation, with documentation at minimum every 15 minutes following initial

bolus doses and every 30-60 minutes during maintenance infusion [1]. Sensory and motor block

assessment should be performed hourly during infusion, noting the highest dermatomal level of sensory

blockade and degree of motor impairment.

Management of common complications includes prompt recognition and intervention. Hypotension from

sympathetic blockade should be treated with intravenous fluid boluses and vasopressors such as ephedrine or

phenylephrine if necessary. Inadequate analgesia may require catheter manipulation, confirmation of

correct placement, or adjustment of infusion parameters. Pruritus related to opioid adjuvants typically

responds to nalbuphine or low-dose naloxone if severe. The epidural catheter site should be inspected daily

for signs of infection, with the catheter removed immediately if infection is suspected [1] [2]. Documentation

should include catheter insertion details, all medications administered, patient response, and any

complications encountered.

Chloroprocaine Pharmacological Pathway

Epidural Administration Systemic Absorption
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Implementation Considerations and Protocol
Optimization

Formulation Selection and Storage Requirements
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Appropriate formulation selection is critical for safe continuous epidural chloroprocaine administration.

Preservative-free formulations (e.g., Nesacaine-MPF, Clorotekal) must be exclusively used for epidural

and caudal techniques to avoid neurotoxicity associated with preservative agents [2]. The commercially

available concentrations include 1%, 2%, and 3% solutions, with the 2% and 3% concentrations being most

appropriate for continuous epidural infusion due to their favorable balance of volume and mass delivery [1]

[2]. Formulation differences extend beyond preservative content to include antioxidant composition, with

some formulations containing sodium bisulfite which has been associated with neurotoxicity if inadvertently

administered intrathecally [2].

Storage and stability considerations directly impact drug efficacy and safety. Chloroprocaine solutions

should be stored at 20°C to 25°C (68°F to 77°F) in their original containers, protected from light and

freezing [2]. Discolored solutions should never be administered, as this may indicate chemical degradation.

Interestingly, chloroprocaine crystals may develop when exposed to low temperatures, but these will

redissolve when returned to room temperature with gentle shaking—solutions should not be heated or

autoclaved as this may accelerate degradation [2]. Beyond-use dating for continuous infusion bags should

follow institutional policies, typically not exceeding 24 hours after preparation unless prepared under strict

sterile compounding conditions.

Clinical Protocol Implementation and Optimization

Successful implementation of continuous epidural chloroprocaine protocols requires systematic approaches

to education, equipment preparation, and quality assurance. Staff education should encompass dosing

calculations, infusion pump operation, assessment techniques for sensory and motor blockade, and

comprehensive management of potential complications including LAST [1] [2]. Equipment requirements

include electronic infusion pumps with continuous pressure monitoring capabilities, emergency airway

equipment, and lipid emulsion readily available wherever continuous epidural infusions are administered [1].

Protocol optimization strategies should address individual patient needs and clinical scenarios. For

procedural anesthesia with anticipated rapid recovery requirements, higher concentrations (2-3%) provide

denser blockade with shorter offset times. For postoperative analgesia, lower concentrations (1-1.5%)

combined with adjuvants such as epinephrine (1:200,000) or opioids (fentanyl 2-4 µg/mL) provide effective

analgesia while minimizing motor blockade [3] [4]. Pediatric protocols must account for weight-based

dosing and may benefit from caudal epidural catheter techniques when thoracic analgesia is required [5].
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Quality improvement metrics should track analgesia efficacy (pain scores), rescue medication

requirements, patient satisfaction, and complication rates to guide ongoing protocol refinement.

Conclusion

Continuous epidural chloroprocaine infusion represents a valuable technique in scenarios requiring rapid-

onset, titratable regional anesthesia with minimal accumulation risk. The unique pharmacokinetic profile

of chloroprocaine, characterized by rapid plasma hydrolysis and short duration of action, makes it

particularly suitable for obstetric analgesia, pediatric anesthesia, and settings where rapid recovery is

desirable. Implementation of standardized protocols addressing appropriate patient selection, dosing

regimens, monitoring requirements, and complication management ensures optimal patient outcomes while

maximizing the therapeutic benefits of this versatile local anesthetic. Future developments in chloroprocaine

formulations and delivery systems may further expand the clinical applications of continuous epidural

techniques.
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[https://www.smolecule.com/products/b523530#chloroprocaine-continuous-epidural-catheter-

technique]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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